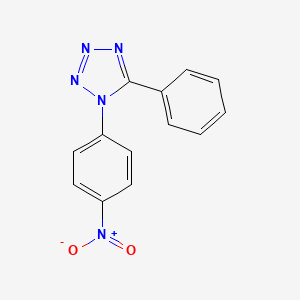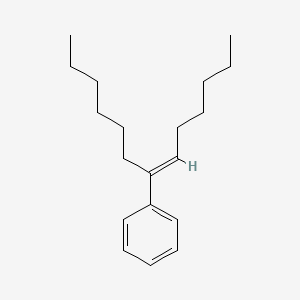
Benzene, (1 hexyl-1-heptenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1 hexyl-1-heptenyl)-: is an organic compound with the chemical structure C19H30. It is a derivative of benzene, characterized by the presence of a hexyl group and a heptenyl group attached to the benzene ring. This compound is also known by its stereoisomer name, 7-phenyl-6-tridecene .
Preparation Methods
Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions on a larger scale. The choice of reagents and conditions may vary depending on the desired product and its applications. For example, the use of high-pressure reactors and specific catalysts can enhance the efficiency and yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Benzene, (1 hexyl-1-heptenyl)-, like other benzene derivatives, can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (Pt, Pd, Ni) is commonly used for reduction reactions.
Major Products Formed:
Oxidation: Phenols, quinones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
Benzene, (1 hexyl-1-heptenyl)- has various applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of benzene, (1 hexyl-1-heptenyl)- involves its interactions with molecular targets and pathways in chemical reactions. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex (arenium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted benzene product . The stability of the benzene ring and the delocalization of electrons play a crucial role in these reactions .
Comparison with Similar Compounds
Properties
CAS No. |
55030-46-1 |
|---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
[(E)-tridec-6-en-7-yl]benzene |
InChI |
InChI=1S/C19H30/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-14,16-17H,3-8,10-11,15H2,1-2H3/b18-14+ |
InChI Key |
FJAXETQGPFGPLT-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCCC/C(=C\CCCCC)/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(=CCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


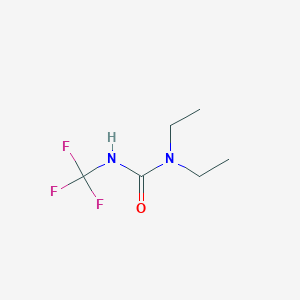
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
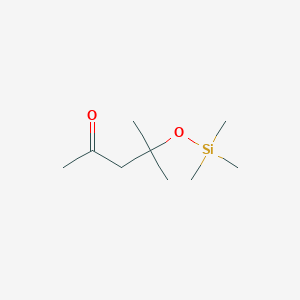

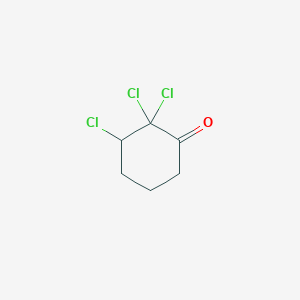
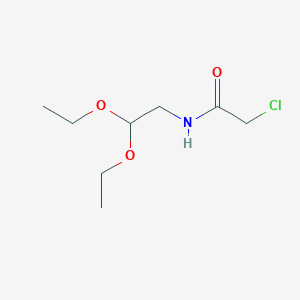
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
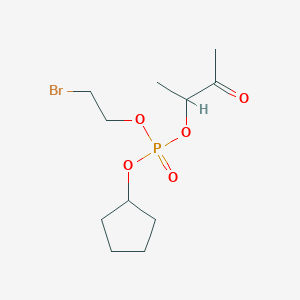
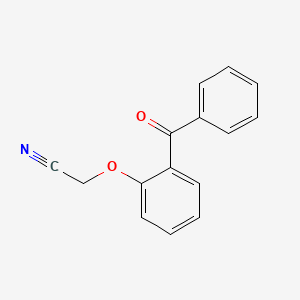
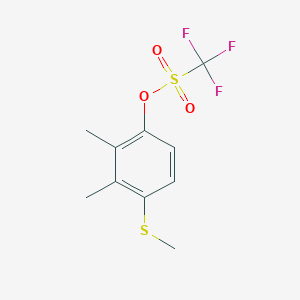
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
